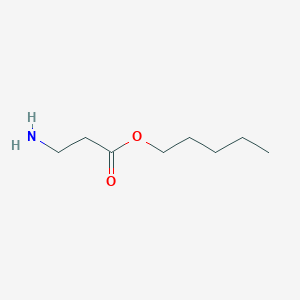

Pentyl 3-aminopropanoate

Descripción

Pentyl 3-aminopropanoate is an ester derivative of 3-aminopropanoic acid, featuring a pentyl alcohol moiety esterified to the carboxylic acid group of the amino acid. Its structure combines a hydrophobic pentyl chain with a polar primary amine group, conferring unique physicochemical properties. This compound is hypothesized to exhibit moderate solubility in both aqueous and organic phases due to its amphiphilic nature . Potential applications include its use as a chiral building block in pharmaceutical synthesis, a surfactant, or a biodegradable material. However, direct experimental data on this compound remains scarce, necessitating comparisons with structurally similar esters.

Propiedades

Fórmula molecular |

C8H17NO2 |

|---|---|

Peso molecular |

159.23 g/mol |

Nombre IUPAC |

pentyl 3-aminopropanoate |

InChI |

InChI=1S/C8H17NO2/c1-2-3-4-7-11-8(10)5-6-9/h2-7,9H2,1H3 |

Clave InChI |

FBVFGBJLXAXRNO-UHFFFAOYSA-N |

SMILES canónico |

CCCCCOC(=O)CCN |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Ethyl 3-Amino-3-Phenylpropanoate

Structural Differences: Ethyl 3-amino-3-phenylpropanoate replaces the pentyl group with an ethyl chain and introduces a phenyl substituent at the β-position. The aromatic ring enhances lipophilicity, while the shorter ethyl chain reduces overall molecular weight. Physicochemical Properties:

- Solubility: The phenyl group likely decreases water solubility compared to Pentyl 3-aminopropanoate, but the hydrochloride salt form (as noted in its synonyms) may improve aqueous stability and solubility .

- Applications: Primarily used in pharmaceutical intermediates, as evidenced by its inclusion in the NIH’s NSC chemical database . Stability: The hydrochloride form suggests enhanced stability under physiological conditions compared to free amino esters.

Pentyl Acetate

Structural Differences: A simple ester lacking the amino group, Pentyl Acetate serves as a benchmark for non-polar ester behavior. Physicochemical Properties:

- Solubility: Insoluble in water but miscible with organic solvents, contrasting with Pentyl 3-aminopropanoate’s moderate aqueous solubility .

- Volatility: Medium volatility, slower evaporating than butyl acetate, making it suitable as a solvent in coatings .

Pentyl Xylosides (DP1, DP2, DP3)

Structural Differences : Glycosidic esters with pentyl chains attached to xylose oligomers.

Physicochemical Properties :

- Stability : Undergo enzymatic hydrolysis, with DP2 degrading faster than DP3, highlighting ester stability dependence on glycosidic chain length .

Data Table: Key Properties of Pentyl 3-Aminopropanoate and Analogs

Research Findings and Implications

Amino Group Impact: The primary amine in Pentyl 3-aminopropanoate enhances polarity compared to non-amino esters like Pentyl Acetate, improving interactions in biological systems but increasing susceptibility to hydrolysis .

Alkyl Chain Effects : Longer chains (e.g., pentyl vs. ethyl) increase lipid solubility, which may enhance membrane permeability in drug delivery applications .

Hydrolysis Dynamics: Glycosidic esters (e.g., Pentyl Xylosides) degrade faster than simple esters under enzymatic conditions, suggesting Pentyl 3-aminopropanoate’s stability would depend on environmental pH and catalysts .

Q & A

Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships in toxicity studies?

- Methodological Answer : Use four-parameter logistic regression (4PL) to model sigmoidal curves. Apply Bayesian hierarchical models to account for inter-experiment variability. Validate with bootstrapping or Monte Carlo simulations. Report confidence intervals and effect sizes per NIH guidelines .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.